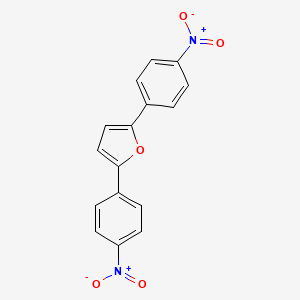![molecular formula C24H19Cl2N5O2S B11995005 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 314287-82-6
Molecular Weight: 496.422 g/mol
This compound belongs to the class of hydrazides and triazoles. Its complex structure combines aromatic rings, a triazole ring, and a sulfanyl group. Now, let’s explore its synthesis, reactions, applications, and more.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Here are some common methods:
Condensation Reaction: The compound can be synthesized by condensing an appropriate aldehyde (such as 2,6-dichlorobenzaldehyde) with 4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate.
Hydrazinolysis: Another approach involves the hydrazinolysis of the corresponding acetylhydrazide.
Industrial Production: While not widely produced industrially, research laboratories often prepare this compound for specific studies.
Analyse Des Réactions Chimiques
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common reagents include hydrazine, oxidizing agents, and reducing agents. The major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry::
Ligand: The compound can act as a ligand in coordination chemistry due to its sulfur and nitrogen atoms.
Organic Synthesis: Researchers use it as a building block for designing new compounds.
Antimicrobial Properties: Studies explore its potential as an antimicrobial agent.
Anticancer Research: Investigations focus on its cytotoxic effects against cancer cells.
Dye Synthesis: Its triazole moiety makes it interesting for dye development.
Mécanisme D'action
The exact mechanism remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific substitution pattern, similar compounds include:
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
Remember, N’-[(E)-(2,6-dichlorophenyl)methylidene]-
Propriétés
Formule moléculaire |
C24H19Cl2N5O2S |
|---|---|
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
Clé InChI |
COTJVKFHRRWDGR-MZJWZYIUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)

![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)


